N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
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Overview
Description
The compound appears to contain a 2,5-dimethylfuran moiety, which is a heterocyclic compound and a derivative of furan . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The xanthene-9-carboxamide part of the molecule is a derivative of xanthene, a tricyclic compound that forms the core of many fluorescent dyes .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 2,5-dimethylfuran ring would likely contribute to the compound’s aromaticity, while the oxadiazole ring could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of multiple rings could contribute to its stability, while the various functional groups could influence its solubility, reactivity, and other properties .Scientific Research Applications
- Applications :
- Liquid Biofuels : 2,5-DMF serves as a versatile liquid biofuel due to its energy efficiency and low ecological impact. It contributes to sustainable energy sources and reduces carbon emissions .
- Internal Combustion Engines : Researchers consider 2,5-DMF a promising next-generation transport fuel for internal combustion engines .
- Nitrogen-Doped Porous Carbon (NDPC) : NDPC materials, synthesized using urea as the nitrogen source and sucrose as the carbon source, have been employed in the selective oxidation of 5-HMF to produce 2,5-diformylfuran (DFF) under specific oxygen pressure conditions .
- Catalytic Nanomaterials : Investigating the structural characteristics of catalysts, such as metal nickel catalysts supported on Al2O3-TiO2-ZrO2 (Ni/ATZ), sheds light on their performance in hydrogenation reactions .
- Hydrogen Donors : The choice of hydrogen donors (e.g., isopropanol and formic acid) significantly impacts the hydrogenation process. Researchers explore the effects of different donors on the reaction conditions .
Biofuel Production: 2,5-Dimethylfuran (2,5-DMF)
Selective Catalysis and Oxidation Reactions
Materials Science and Nanotechnology
Hydroconversion and Energy Storage
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-12-11-16(13(2)27-12)21-24-25-22(29-21)23-20(26)19-14-7-3-5-9-17(14)28-18-10-6-4-8-15(18)19/h3-11,19H,1-2H3,(H,23,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPUIXDZSCHTMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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